molecular formula C22H25Cl2N3O4S2 B2367308 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215551-39-5

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2367308
CAS RN: 1215551-39-5
M. Wt: 530.48
InChI Key: ZCWIOKIQCKMNIA-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H25Cl2N3O4S2 and its molecular weight is 530.48. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

Research on 1,2,4-triazole derivatives containing morpholine moieties, including 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones, has shown that some of these compounds possess good or moderate antimicrobial activity. This suggests potential for the development of new antimicrobial agents from similar structures (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Anticancer Agents

The synthesis of pro-apoptotic indapamide derivatives for use as anticancer agents is another area of interest. Compounds synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide) demonstrated significant proapoptotic activity on melanoma cell lines, indicating a pathway for the development of new anticancer drugs from benzamide derivatives (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Rubber Vulcanization

Benzazole derivatives, including those with thiol and sulfenamide groups, have multifunctional activities in rubber vulcanization. These compounds can act both as accelerators and antioxidants in rubber processing, suggesting the potential use of similar compounds in enhancing rubber properties (Khanra, Adhikari, & Maiti, 1993).

Phosphorus Protecting Group

The use of 2-methylsulfonylethyl as a phosphorus protecting group in oligonucleotide synthesis highlights the role of sulfonylethyl groups in the preparation of nucleoside-3-phosphoramidites. This application is relevant in the synthesis of oligonucleotides for research and therapeutic purposes (Claesen, Tesser, Dreef, Marugg, Marel, & Boom, 1984).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2.ClH/c1-15-6-7-18(23)20-19(15)24-22(31-20)26(9-8-25-10-12-30-13-11-25)21(27)16-4-3-5-17(14-16)32(2,28)29;/h3-7,14H,8-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWIOKIQCKMNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

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